Cas no 2171625-33-3 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-1,3-thiazolidine-4-carboxylic acid)

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-1,3-thiazolidine-4-carboxylic acid structure
2171625-33-3 structure
商品名:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-1,3-thiazolidine-4-carboxylic acid
CAS番号:2171625-33-3
MF:C24H26N2O5S
メガワット:454.538645267487
CID:5963107
PubChem ID:165551024

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-1,3-thiazolidine-4-carboxylic acid
    • 2171625-33-3
    • 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-1,3-thiazolidine-4-carboxylic acid
    • EN300-1488246
    • インチ: 1S/C24H26N2O5S/c1-14(22(27)26-13-32-12-21(26)23(28)29)15(2)25-24(30)31-11-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20-21H,11-13H2,1-2H3,(H,25,30)(H,28,29)
    • InChIKey: GXVDREQPJGFCOZ-UHFFFAOYSA-N
    • ほほえんだ: S1CC(C(=O)O)N(C1)C(C(C)C(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 454.15624311g/mol
  • どういたいしつりょう: 454.15624311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 697
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 121Ų

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-1,3-thiazolidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1488246-10000mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-1,3-thiazolidine-4-carboxylic acid
2171625-33-3
10000mg
$14487.0 2023-09-28
Enamine
EN300-1488246-0.5g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-1,3-thiazolidine-4-carboxylic acid
2171625-33-3
0.5g
$3233.0 2023-06-06
Enamine
EN300-1488246-100mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-1,3-thiazolidine-4-carboxylic acid
2171625-33-3
100mg
$2963.0 2023-09-28
Enamine
EN300-1488246-10.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-1,3-thiazolidine-4-carboxylic acid
2171625-33-3
10g
$14487.0 2023-06-06
Enamine
EN300-1488246-250mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-1,3-thiazolidine-4-carboxylic acid
2171625-33-3
250mg
$3099.0 2023-09-28
Enamine
EN300-1488246-2500mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-1,3-thiazolidine-4-carboxylic acid
2171625-33-3
2500mg
$6602.0 2023-09-28
Enamine
EN300-1488246-0.1g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-1,3-thiazolidine-4-carboxylic acid
2171625-33-3
0.1g
$2963.0 2023-06-06
Enamine
EN300-1488246-2.5g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-1,3-thiazolidine-4-carboxylic acid
2171625-33-3
2.5g
$6602.0 2023-06-06
Enamine
EN300-1488246-5000mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-1,3-thiazolidine-4-carboxylic acid
2171625-33-3
5000mg
$9769.0 2023-09-28
Enamine
EN300-1488246-5.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]-1,3-thiazolidine-4-carboxylic acid
2171625-33-3
5g
$9769.0 2023-06-06

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-1,3-thiazolidine-4-carboxylic acid 関連文献

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-1,3-thiazolidine-4-carboxylic acidに関する追加情報

Introduction to 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-1,3-thiazolidine-4-carboxylic Acid (CAS No. 2171625-33-3)

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-1,3-thiazolidine-4-carboxylic acid, identified by its CAS number 2171625-33-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential applications in drug design and therapeutic interventions. The structural complexity of this molecule, characterized by its intricate arrangement of functional groups, makes it a subject of considerable interest among chemists and biologists exploring novel pharmacophores.

The molecular structure of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-1,3-thiazolidine-4-carboxylic acid incorporates several key features that contribute to its pharmacological relevance. The presence of a fluoren-9-yl moiety, a benzene ring substituted with a nine-membered fluorene ring, is particularly noteworthy. This aromatic system is known for its stability and ability to interact favorably with biological targets, making it a valuable component in the design of bioactive molecules. Additionally, the molecule contains an amino group protected by a methoxycarbonyl group, which is a common strategy in medicinal chemistry to enhance stability during synthetic processes and improve solubility in various solvents.

The backbone of the compound features a 1,3-thiazolidine ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This motif is frequently encountered in biologically active compounds due to its ability to mimic natural amino acid structures and interact with biological receptors. The incorporation of a 2-methylbutanoyl side chain further diversifies the chemical properties of the molecule, potentially influencing its metabolic pathways and biological activity. The carboxylic acid group at the terminal position provides an additional site for chemical modification, enabling researchers to tailor the compound's properties for specific applications.

In recent years, there has been growing interest in exploring the therapeutic potential of molecules containing thiazolidine rings. These compounds have shown promise in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The unique structural features of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-1,3-thiazolidine-4-carboxylic acid, particularly the combination of the fluorene moiety and the thiazolidine core, positions it as a candidate for further investigation in drug discovery programs.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The protection and deprotection of functional groups are critical aspects of the synthetic route, ensuring that each step proceeds efficiently without unintended side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and automated purification methods, are often employed to achieve high yields and purity levels. These methodologies are essential for producing sufficient quantities of the compound for subsequent biological testing.

The biological evaluation of 3-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoylthiazolidinecarboxylic acid has been conducted using various in vitro and in vivo models. Preliminary studies have suggested that this compound exhibits interesting pharmacological properties that warrant further exploration. For instance, its interaction with specific enzymes or receptors may lead to novel therapeutic effects. Additionally, the compound's stability under different physiological conditions makes it a promising candidate for formulation into drug products.

The role of computational chemistry in studying this molecule cannot be overstated. Molecular modeling techniques allow researchers to predict how the compound might behave in different environments and how it might interact with biological targets at the atomic level. These predictions can guide experimental design and help optimize the compound's properties for better efficacy and safety profiles. Furthermore, computational studies can provide insights into potential metabolic pathways and toxicity concerns, which are crucial considerations in drug development.

In conclusion, 3-(N-(Fluorenylmethoxycarbonyl)amino]-2-methylbutanoylthiazolidinecarboxylic acid (CAS No. 217162533) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups and heterocyclic moieties make it an intriguing candidate for further exploration in drug discovery efforts aimed at developing new therapeutic agents.

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